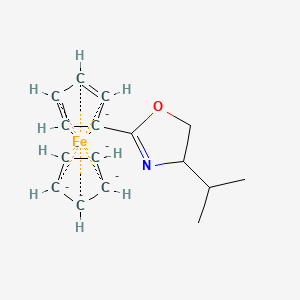![molecular formula C11H23ClN2O3 B13905515 tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B13905515.png)
tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride: is a chemical compound with the molecular formula C11H22N2O3·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is often used in various chemical and pharmaceutical research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(3-methoxyazetidin-3-yl)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The azetidine ring can be reduced to form a more saturated ring structure.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a base.
Major Products Formed:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound is used to study the effects of azetidine derivatives on various biological systems. It is also used in the development of new biochemical assays and the study of enzyme-substrate interactions .
Medicine: In medicine, tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate is investigated for its potential therapeutic applications. It is used in the development of new drugs and the study of drug-receptor interactions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate involves its interaction with specific molecular targets in biological systems. The azetidine ring can interact with enzymes and receptors, modulating their activity. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
- tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate
- tert-butyl N-[2-(3-azetidinyl)ethyl]carbamate
- tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate
Comparison: tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. The hydroxyl derivative, for example, may have different hydrogen bonding capabilities, while the azetidinyl derivative may exhibit different steric properties .
Propiedades
Fórmula molecular |
C11H23ClN2O3 |
|---|---|
Peso molecular |
266.76 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-10(2,3)16-9(14)13-6-5-11(15-4)7-12-8-11;/h12H,5-8H2,1-4H3,(H,13,14);1H |
Clave InChI |
JKHYWLAXWXMMSP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1(CNC1)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


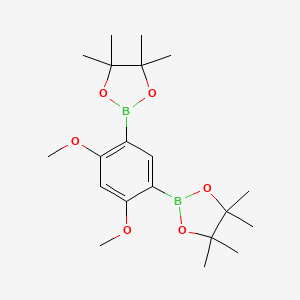
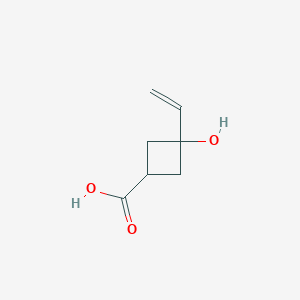
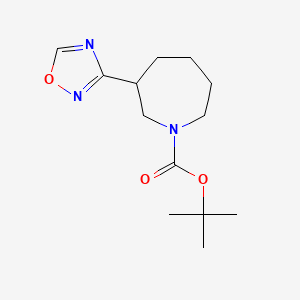
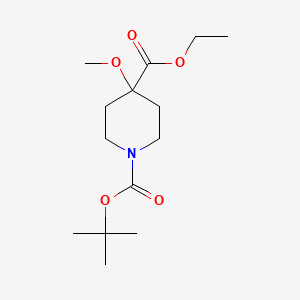
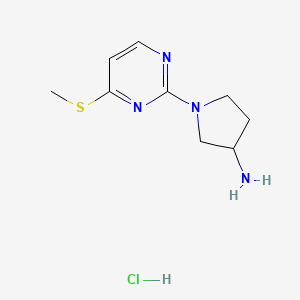
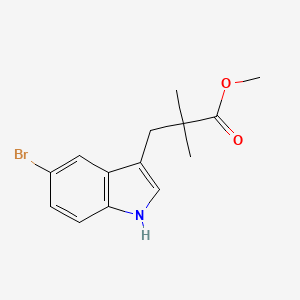
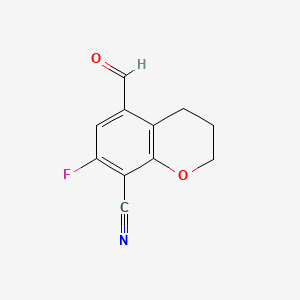
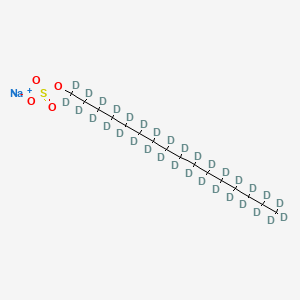
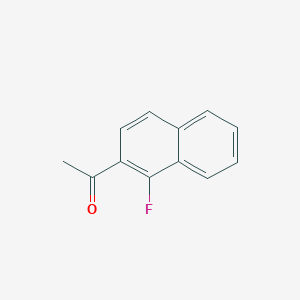
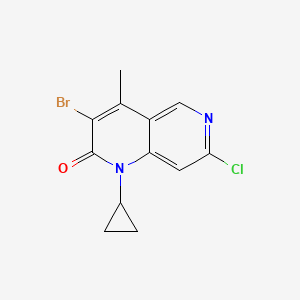
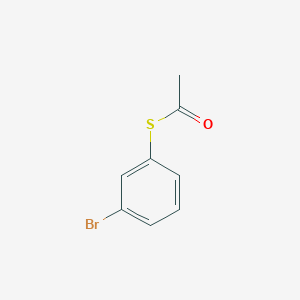
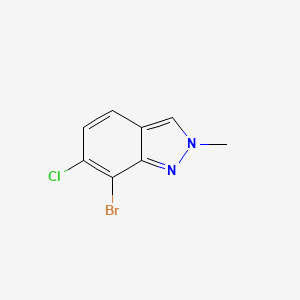
![sodium;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfinate](/img/structure/B13905508.png)
